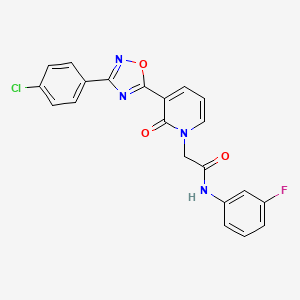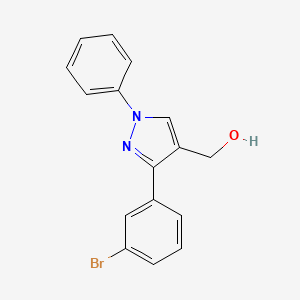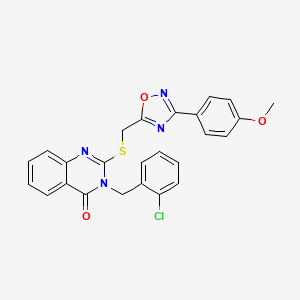![molecular formula C16H11N3OS3 B2598833 N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 899982-80-0](/img/structure/B2598833.png)
N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
作用機序
Target of Action
N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide, also known as N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide, is a compound that has been found to have diverse biological activities Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of targets, including enzymes like cyclooxygenase (cox) .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the COX enzymes, which are needed to convert arachidonic acid into prostaglandins .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation and virulence production .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
生化学分析
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown inhibitory effects against cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins .
Cellular Effects
Some thiazole derivatives have been found to inhibit the proliferation of certain cancer cells . They have also been reported to decrease the activity of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and hinder cell migration .
Molecular Mechanism
Some thiazole derivatives have been found to exert their effects through the inhibition of COX enzymes . This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain .
Temporal Effects in Laboratory Settings
It is known that the effects of thiazole derivatives can change over time, depending on factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Some thiazole derivatives have shown antidepressant effects in animal models such as the tail suspension test (TST) and forced swimming test (FST) .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives are known to interact with various cellular compartments and organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methylthio group and the carboxamide functionality. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key steps include the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and distillation.
化学反応の分析
Types of Reactions
N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the benzo[d]thiazole core or the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
Benzo[d]thiazole: The parent compound, known for its wide range of biological activities.
Methylthio-substituted benzo[d]thiazoles: Compounds with similar structures but different substituents, offering varied biological and chemical properties.
Uniqueness
N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is unique due to the combination of its methylthio and carboxamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS3/c1-21-9-6-7-11-13(8-9)23-16(18-11)19-14(20)15-17-10-4-2-3-5-12(10)22-15/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHGVRRYHVDUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2598751.png)

![3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2598753.png)
![2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2598754.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2598756.png)

![4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2598758.png)

![(1S,2R,5R)-2-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B2598765.png)




